1-Aminoanthraquinone

Catalog No.
S584776
CAS No.
82-45-1
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoanthraquinone

CAS Number

82-45-1

Product Name

1-Aminoanthraquinone

IUPAC Name

1-aminoanthracene-9,10-dione

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2

InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

Synonyms

1-aminoanthraquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

Synthesis of Anthraquinone Dyes

1-Aminoanthraquinone plays a crucial role in the scientific research of anthraquinone dyes, which are the second most important class of dyes after azo dyes []. This compound serves as an essential building block for the synthesis of diverse anthraquinone dyes. Its specific placement at the first position of the anthraquinone molecule allows for further chemical modifications, leading to a vast array of colored compounds with varying properties [].

A recent study published in the journal Dyes and Pigments describes an efficient and controllable method for synthesizing 1-aminoanthraquinone using a continuous-flow process []. This method offers several advantages over traditional batch methods, including improved safety, higher yields, and better control over the reaction conditions [].

Other Research Applications

Beyond its role in dye synthesis, 1-Aminoanthraquinone has also been explored in other scientific research areas:

  • Fluorescence studies: Research has investigated the fluorescence properties of 1-aminoanthraquinone colloids, demonstrating their potential applications in various fields, including bioimaging and sensor development [].
  • Solubility enhancement: Studies have shown that 1-aminoanthraquinone can increase the solubility of other anthraquinone derivatives in supercritical carbon dioxide, a fact that could be valuable in various industrial applications [].
  • Photoinduced charge transfer: Research has explored the photoinduced charge transfer properties of 1-aminoanthraquinone, which could be relevant for developing new materials with potential applications in solar energy conversion and optoelectronics [].

1-Aminoanthraquinone, with the chemical formula C₁₄H₉NO₂, is a member of the anthraquinone family, characterized by its distinctive structure that includes an amino group attached to the anthraquinone framework. This compound is notable for its vibrant color and is often used as a dye. It exhibits significant chemical reactivity due to the presence of both the amino and quinone functionalities, allowing it to participate in a variety of

1-AA can be irritating to the skin, eyes, and respiratory system []. Limited data exists on its specific toxicity. Always handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].

  • Ammonolysis: This process involves the reaction of 1-nitroanthraquinone with ammonia to yield 1-aminoanthraquinone. The reaction conditions, including temperature and residence time, significantly influence the yield and formation of byproducts .
  • Electrochemical Oxidation: 1-Aminoanthraquinone can be electrochemically oxidized to form poly(1-aminoanthraquinone), which is useful for creating conductive materials .
  • Substitution Reactions: The amino group can participate in nucleophilic aromatic substitution reactions, allowing for the synthesis of various derivatives .

Research has indicated that 1-aminoanthraquinone exhibits cytotoxic properties, making it a candidate for further studies in cancer treatment. Its derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest . Additionally, its interaction with biological molecules suggests potential applications in biomedical diagnostics .

1-Aminoanthraquinone can be synthesized through several methods:

  • Traditional Synthesis: One common method involves the reaction of 2-chlorobenzyl chloride and xylene in the presence of a solid acid catalyst, followed by oxidation and decarboxylation steps .
  • Ammonolysis Reaction: A more recent method employs ammonolysis of 1-nitroanthraquinone under controlled conditions to enhance safety and yield. This method allows for continuous flow processing, reducing risks associated with batch reactions .
  • Catalytic Methods: The use of catalysts such as PhI(OAc)₂ has been shown to improve yields during the synthesis of aminoanthraquinones from their precursors .

1-Aminoanthraquinone finds applications across various fields:

  • Dyes and Pigments: It is widely used in textile dyeing due to its intense color properties.
  • Pharmaceuticals: Its cytotoxic effects make it a subject of interest for developing anticancer drugs.
  • Electrochemistry: As an electro-polymerizable additive, it contributes to the development of conductive polymers for electronic applications .

Studies have shown that 1-aminoanthraquinone interacts with various biological molecules. For instance, it can react with amino groups in proteins or other biomolecules, leading to potential applications in detecting specific compounds through electrochemical methods. Its reactivity profile suggests that further exploration could yield new insights into its biological interactions and therapeutic potential .

Several compounds share structural similarities with 1-aminoanthraquinone. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,4-DihydroxyanthraquinoneHydroxyl groups at positions 1 and 4Exhibits strong antioxidant properties
2-AminoanthraquinoneAmino group at position 2Often used as a precursor for other derivatives
AnthraquinoneNo amino group; only quinone functionalityCommonly used as a dye but lacks biological activity

Uniqueness of 1-Aminoanthraquinone

1-Aminoanthraquinone stands out due to its dual functionality as both a dye and a potential therapeutic agent. Unlike other anthraquinones, its amino group allows for diverse chemical transformations and biological interactions not seen in its analogs. This versatility enhances its applicability in both industrial and research settings.

Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.063328530 g/mol

Monoisotopic Mass

223.063328530 g/mol

Heavy Atom Count

17

LogP

3.74 (LogP)

Melting Point

253.5 °C

UNII

N5YYY1NEUI

Related CAS

28411-42-9

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 9 companies with hazard statement code(s):;
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.00e-09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25620-59-1
82-45-1

Wikipedia

1-aminoanthraquinone

Biological Half Life

0.26 Days

General Manufacturing Information

9,10-Anthracenedione, 1-amino-: ACTIVE
9,10-Anthracenedione, amino-: INACTIVE

Dates

Modify: 2023-08-15

Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism

Meining Wang, Yang Yang, Zhoulong Fan, Zhen Cheng, Weiliang Zhu, Ao Zhang
PMID: 25603885   DOI: 10.1039/c4cc09576f

Abstract

We report the first example of Pd-catalyzed site-selective α-C(sp(3))-H oxidation/acetoxylation of amides through an unusual [4,6]-bicyclic metallacycle intermediate with 1-aminoanthraquinone as a new bidentate directing group. In addition to the distinct mechanism and high efficiency, the reaction is highly appealing due to the ample commercial source, low-cost, as well as easy removal and recycling of the auxiliary group.


Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety

Anna Wcisło, Paweł Niedziałkowski, Elżbieta Wnuk, Dorota Zarzeczańska, Tadeusz Ossowski
PMID: 23466318   DOI: 10.1016/j.saa.2013.01.085

Abstract

A series of novel 1-amino and 1,4-diamino-9,10-anthraquinones, substituted with different alkyl groups, were synthesized as the result of alkylation with amino substituents. All the obtained aminoanthraquinone derivatives were characterized by NMR, IR spectroscopy and mass spectrometry. The spectroscopic properties of these compounds were determined by using UV-Vis spectroscopy in acetonitrile, and in the mixture of acetonitrile and methanol at different pH ranges. The effects of various substituents present in the newly developed anthraquinone derivatives and their ability to form hydrogen bonds between the carbonyl oxygen atom of anthraquinone moiety and nitrogen atom of N-H group in 1-aminoanthraquinone (1-AAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) were studied. Additionally, the effects of hydrogen bond formation between O-H group in hydroxyethylamino substituent and the carbonyl oxygen atom of anthraquinone were investigated. The spectroscopic behavior of the studied derivatives strongly depended on the solvent-solute interactions and the nature of solvent. The values of pKa for the new anthraquinones were determined by the combined potentiometric and spectrophotometric titration methods.


Probing excited-state dynamics and intramolecular proton transfer in 1-acylaminoanthraquinones via the intermolecular solvent response

Sarah J Schmidtke, David F Underwood, David A Blank
PMID: 16834066   DOI: 10.1021/jp051964l

Abstract

The dynamics of a series of 1-acylaminoanthraquinones with varying degrees of excited-state intramolecular proton transfer are studied in acetonitrile and dichloromethane. Events are followed via changes in the third-order intermolecular Raman response as a function of time after resonant excitation of the chromophore. Compared to electronically resonant probes of the solute, measuring the ultrafast dynamics using the nonresonant solvent response offers a new and complementary perspective on the events that accompany excitation and proton transfer. Experimentally observed changes in the nuclear polarizability of the solvent follow dynamic changes in the solvent-solute interactions. Reorganization of the solvent in response to the significant changes in the intermolecular interactions upon proton transfer is found to play an important role in the reaction dynamics. With transfer of the proton taking place rapidly, the solvent controls the dynamics via the time-dependent evolution of the free energy surface, even on subpicosecond time scales. In addition, the solvent response probes the effects of intermolecular energy transfer as energy released during the reactive event is rapidly transferred to the local solvent environment and then dissipates to the bulk solvent on about a 10 ps time scale. A brief initial account of a portion of this work has appeared previously, J. Am. Chem. Soc. 2004, 126, 8620-8621.


Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product

Song Zhang, Simei Sun, Miaomiao Zhou, Lian Wang, Bing Zhang
PMID: 28233835   DOI: 10.1038/srep43419

Abstract

We investigated the mechanism of intramolecular charge transfer and the following radiationless dynamics of the excited states of 1-aminoanthraquinone using steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations. Following photoexcitation with 460 nm, conformational relaxation via twisting of the amino group, charge transfer and the intersystem crossing (ISC) processes have been established to be the major relaxation pathways responsible for the ultrafast nonradiative of the excited S
state. Intramolecular proton transfer, which could be induced by intramolecular hydrogen bonding is inspected and excluded. Time-dependent density functional theory (TDDFT) calculations reveal the change of the dipole moments of the S
and S
states along the twisted coordinate of the amino group, indicating the mechanism of twisted intra-molecular charge transfer (TICT). The timescale of TICT is measured to be 5 ps due to the conformational relaxation and a barrier on the S
potential surface. The ISC from the S
state to the triplet manifold is a main deactivation pathway with the decay time of 28 ps. Our results observed here have yield a physically intuitive and complete picture of the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutial products.


Dissolved natural organic matter (NOM) impacts photosynthetic oxygen production and electron transport in coontail Ceratophyllum demersum

S Pflugmacher, C Pietsch, W Rieger, C E W Steinberg
PMID: 15885750   DOI: 10.1016/j.scitotenv.2005.03.021

Abstract

Dissolved natural organic matter (NOM) is dead organic matter exceeding, in freshwater systems, the concentration of organic carbon in all living organisms by far. 80-90% (w/w) of the NOM is made up of humic substances (HS). Although NOM possesses several functional groups, a potential effect on aquatic organisms has not been studied. In this study, direct effects of NOM from various origins on physiological and biochemical functions in the aquatic plant Ceratophyllum demersum are presented. Environmentally relevant concentrations of NOM cause inhibitory effects on the photosynthetic oxygen production of C. demersum. Various NOM sources and the synthetic humic substance HS1500 inhibit the photosynthetic oxygen production of the plant as observed with 1-amino-anthraquinone, a known inhibitor of plant photosynthesis. 1-Aminoanthraquinone may serve as an analogue for the quinoid structures in NOM and HS. Most likely, the effects of NOM may be related to quinoid structures and work downstream of photosynthesis at photosystem (PS) II.


Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations

Piotr Cysewski, Tomasz Jeliński
PMID: 23250806   DOI: 10.1007/s00894-012-1717-4

Abstract

The electronic spectrum of four different anthraquinones (1,2-dihydroxyanthraquinone, 1-aminoanthraquinone, 2-aminoanthraquinone and 1-amino-2-methylanthraquinone) in methanol solution was measured and used as reference data for theoretical color prediction. The visible part of the spectrum was modeled according to TD-DFT framework with a broad range of DFT functionals. The convoluted theoretical spectra were validated against experimental data by a direct color comparison in terms of CIE XYZ and CIE Lab tristimulus model color. It was found, that the 6-31G** basis set provides the most accurate color prediction and there is no need to extend the basis set since it does not improve the prediction of color. Although different functionals were found to give the most accurate color prediction for different anthraquinones, it is possible to apply the same DFT approach for the whole set of analyzed dyes. Especially three functionals seem to be valuable, namely mPW1LYP, B1LYP and PBE0 due to very similar spectra predictions. The major source of discrepancies between theoretical and experimental spectra comes from L values, representing the lightness, and the a parameter, depicting the position on green→magenta axis. Fortunately, the agreement between computed and observed blue→yellow axis (parameter b) is very precise in the case of studied anthraquinone dyes in methanol solution. Despite discussed shortcomings, color prediction from first principle quantum chemistry computations can lead to quite satisfactory results, expressed in terms of color space parameters.


[Preparation and fluorescence study of anthracene, perylene and 1-aminoanthraquinone colloids]

Jin-Shui Liu, Yong-Xin Li, Feng Gao, Lun Wang
PMID: 15852824   DOI:

Abstract

Anthracene, perylene and 1-aminoanthraquinone colloids have been prepared by reprecipitation method. In comparison with the fluorescence emission spectra of colloids and molecules (in acetone solution), it was indicated that collids fluorescence spectra are red-shifted and easy emission. Base on the fluorescence emission and molecular structure theory, the authors conclude that these molecules overlap when they form particles. At the same time they are planar molecules. This results in the strong stacking electronic properties. So fluorescence excitation and emission become easy.


Radiosensitization by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones

G L Floersheim
PMID: 7473893   DOI: 10.2131/jts.20.149

Abstract

Radiosensitization of mice by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones was investigated in a model where survival time after lethal radiation was scored. Survival time was shortened by nontoxic doses of the chemicals. The used in vivo system confirmed the radiosensitizing potential of dimethylbenzanthracene reported previously with in vitro studies. Moreover, radiosensitizing properties of diphenylcyclopropenone and aminoanthraquinones could be demonstrated. The sensitizing interaction of these chemicals with radiation adds a new facet to their toxicological spectrum and could, by enhancing radiation effects, influence estimates of risk. On the other hand, diphenylcyclopropenone or aminoanthraquinones deserve consideration as topical sensitizers in conditions where radiation is indicated to treat cutaneous malignancies.


[A routine analytical method for carcinogenic isomers in commercial 1-aminoanthraquinone and 1-aminoanthracene by high performance liquid chromatography]

H Matsushita, H Sakai, T Shiozaki, K Tanabe, T Handa
PMID: 3761714   DOI: 10.1539/joh1959.28.124

Abstract




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